2-(4-Phenoxyphenoxy)acetic acid
Overview
Description
2-(4-Phenoxyphenoxy)acetic acid is an organic compound with the molecular formula C14H12O4. It is characterized by the presence of two phenoxy groups attached to an acetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that phenoxy herbicides, which share a similar structure with 2-(4-phenoxyphenoxy)acetic acid, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Phenoxy herbicides, which have a similar structure, induce rapid, uncontrolled growth in plants, leading to their death . This suggests that this compound might have a similar mode of action.
Biochemical Pathways
It is known that phenoxy herbicides, which share a similar structure, affect the auxin pathway . Auxins are plant hormones that regulate growth and development. When phenoxy herbicides mimic these hormones, they cause uncontrolled growth, leading to the plant’s death .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may cause rapid, uncontrolled growth in plants, leading to their death .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-(4-Phenoxyphenoxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of reactive oxygen species levels within cells, thereby affecting cellular redox balance . Additionally, this compound can bind to specific receptors on cell membranes, initiating signal transduction pathways that regulate gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . For example, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . The compound’s involvement in metabolic pathways highlights its potential impact on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s distribution within tissues is influenced by factors such as tissue permeability and blood flow . Understanding the transport and distribution of this compound is essential for elucidating its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biological activity . The precise localization of this compound within cells is essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyphenoxy)acetic acid typically involves the reaction of phenoxyacetic acid with phenol derivatives under specific conditions. One common method includes the esterification of phenoxyacetic acid followed by a nucleophilic substitution reaction with a phenol derivative. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions. The process is optimized to achieve high efficiency and minimal by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted phenoxyacetic acid derivatives .
Scientific Research Applications
2-(4-Phenoxyphenoxy)acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable applications in agriculture
Uniqueness
2-(4-Phenoxyphenoxy)acetic acid is unique due to its dual phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized research applications that require specific molecular interactions .
Properties
IUPAC Name |
2-(4-phenoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTWPVOGVQFHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191884 | |
Record name | Acetic acid, (4-phenoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38559-90-9 | |
Record name | Acetic acid, (4-phenoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (4-phenoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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